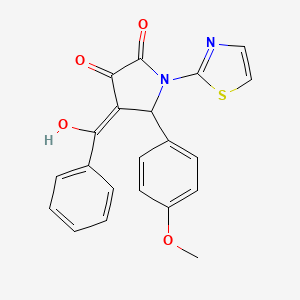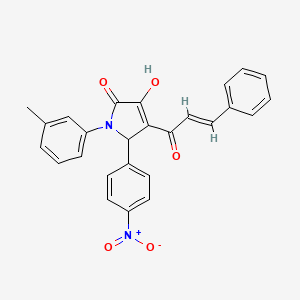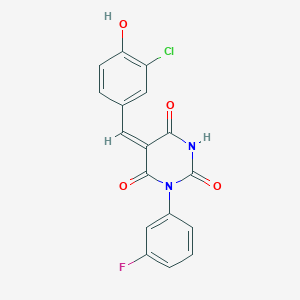
N'-(1,3-benzodioxol-5-ylmethylene)-4-tert-butylbenzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(1,3-benzodioxol-5-ylmethylene)-4-tert-butylbenzenesulfonohydrazide, also known as BDBS, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. BDBS is a hydrazide derivative of sulfonamide, and its synthesis method involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 1,3-benzodioxole-5-carbaldehyde and hydrazine hydrate.
Wirkmechanismus
The mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-4-tert-butylbenzenesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of enzymes such as carbonic anhydrase and matrix metalloproteinases. N'-(1,3-benzodioxol-5-ylmethylene)-4-tert-butylbenzenesulfonohydrazide has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
N'-(1,3-benzodioxol-5-ylmethylene)-4-tert-butylbenzenesulfonohydrazide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of inflammatory diseases. N'-(1,3-benzodioxol-5-ylmethylene)-4-tert-butylbenzenesulfonohydrazide has also been shown to have antiviral activity against a range of viruses, including influenza A virus and hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-(1,3-benzodioxol-5-ylmethylene)-4-tert-butylbenzenesulfonohydrazide is its broad range of biological activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of N'-(1,3-benzodioxol-5-ylmethylene)-4-tert-butylbenzenesulfonohydrazide is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N'-(1,3-benzodioxol-5-ylmethylene)-4-tert-butylbenzenesulfonohydrazide. One area of interest is the development of new drugs based on N'-(1,3-benzodioxol-5-ylmethylene)-4-tert-butylbenzenesulfonohydrazide, either as standalone compounds or as part of combination therapies. Another area of interest is the development of new fluorescent probes based on N'-(1,3-benzodioxol-5-ylmethylene)-4-tert-butylbenzenesulfonohydrazide, which could be used for the detection of other biomolecules in biological samples. Finally, further research is needed to fully understand the mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-4-tert-butylbenzenesulfonohydrazide and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of N'-(1,3-benzodioxol-5-ylmethylene)-4-tert-butylbenzenesulfonohydrazide involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 1,3-benzodioxole-5-carbaldehyde and hydrazine hydrate. The reaction takes place in the presence of a catalyst such as triethylamine, and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N'-(1,3-benzodioxol-5-ylmethylene)-4-tert-butylbenzenesulfonohydrazide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral activities. N'-(1,3-benzodioxol-5-ylmethylene)-4-tert-butylbenzenesulfonohydrazide has also been studied for its potential use as a fluorescent probe for the detection of cysteine and homocysteine in biological samples.
Eigenschaften
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-tert-butylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-18(2,3)14-5-7-15(8-6-14)25(21,22)20-19-11-13-4-9-16-17(10-13)24-12-23-16/h4-11,20H,12H2,1-3H3/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLZNCSDFFWYOR-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethyl-5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5907711.png)
![ethyl 5-(4-fluorophenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907715.png)

acetyl]carbonohydrazonoyl}-2-furyl)methyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B5907722.png)
![N'-[(4-iodobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5907725.png)

![1-[3-(2-chlorophenyl)acryloyl]-1H-benzimidazole](/img/structure/B5907736.png)

![1-[3-(2-chlorophenyl)acryloyl]-3-methylpiperidine](/img/structure/B5907753.png)
![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-methyl-2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B5907757.png)
![9-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5907765.png)
![2-methoxyethyl 2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907770.png)
![N'-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B5907781.png)